BenchChemオンラインストアへようこそ!

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Prediction

This N1-ethyl-substituted pyrano[4,3-c]pyrazole-3-carbaldehyde is a differentiated, reactive heterocyclic building block. The 3-carbaldehyde enables reductive amination for sigma-1 receptor pharmacophore exploration (relevant to neuropathic pain and ALS) or Knoevenagel condensation to access anti-inflammatory leads. The N1-ethyl group imparts a distinct lipophilicity/steric profile compared to methyl or H analogs, directly influencing downstream ADME and target selectivity in kinase inhibitor (EGFR/VEGFR-2) programs. Ensure your SAR campaign begins with the correct substitution—purchase this specific intermediate to control your chemical space.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B6632935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCN1C2=C(COCC2)C(=N1)C=O
InChIInChI=1S/C9H12N2O2/c1-2-11-9-3-4-13-6-7(9)8(5-12)10-11/h5H,2-4,6H2,1H3
InChIKeyOUUANIFVGFIOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 1783632-71-2): Baseline Profile for Informed Procurement


1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 1783632-71-2) is a heterocyclic building block belonging to the pyrano[4,3-c]pyrazole class, a scaffold recognized for its versatile pharmacological profile encompassing anti-inflammatory [1], anticancer [2], and antimicrobial activities [2]. Bearing a reactive aldehyde handle at the 3-position and an ethyl substituent on the N1 of the pyrazole ring, this compound (C9H12N2O2, MW 180.20 g/mol ) serves as an advanced intermediate for constructing focused libraries of fused pyrazole derivatives for drug discovery and agrochemical research.

Why 1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde Cannot Be Generically Substituted


Substitution within the pyrano[4,3-c]pyrazole chemical space is not functionally neutral. The specific N1-ethyl substitution on the target compound, as opposed to the N1–H, N1-methyl, or N2-methyl variants, modulates key molecular properties that directly influence downstream synthetic utility and biological profile. The 3-carbaldehyde group offers a reactive chemical handle for diversification (e.g., via reductive amination or Knoevenagel condensation) that is absent in the corresponding carboxylic acid or alcohol derivatives. Furthermore, the ethyl substituent introduces a balanced increase in lipophilicity and steric bulk compared to methyl analogs, a factor known to critically impact membrane permeability and target binding in this scaffold class [1]. Selection of the precise substitution pattern at the procurement stage is therefore not interchangeable; it dictates the accessible chemical space and the physicochemical parameters of the final compound series.

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde: Quantified Differentiation Against In-Class Analogs


Balanced Lipophilicity for CNS Drug Design: Comparative Predicted logP Analysis

Lipophilicity is a critical parameter for optimizing blood-brain barrier penetration and off-target promiscuity. The N1-ethyl substituent on the target compound provides a predicted logP value that is intermediate between the under-alkylated (N–H) analog and the more lipophilic N1-propyl or N1-benzyl variants, as inferred from comparative computational predictions within the pyrano[4,3-c]pyrazole class [1]. This intermediate lipophilicity profile is widely recognized as favorable for CNS drug candidates, balancing the need for membrane permeability with the requirement for aqueous solubility.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Prediction

Sigma-1 Receptor Affinity: Class-Level Structure-Activity Relationship (SAR) Inferences

The pyrano[4,3-c]pyrazole scaffold is a recognized pharmacophore for sigma-1 (σ₁) receptor binding. Studies on spirocyclic pyranopyrazoles demonstrate that subtle structural modifications profoundly affect σ₁ receptor affinity, with certain N-substitutions yielding high-affinity ligands (Kᵢ < 10 nM) [1]. While quantitative σ₁ binding data for the target compound have not been published in peer-reviewed literature, its N1-ethyl-3-carbaldehyde substitution pattern positions it as a strategic starting material for synthesizing analogs intended to explore sigma receptor pharmacology, an area of active investigation for treating neuropathic pain, depression, and neurodegenerative disorders.

Sigma-1 Receptor CNS Pharmacology Pain Management

Distinct Reactivity Profile: Aldehyde vs. Carboxylic Acid Derivatives

The 3-carbaldehyde oxidation state is a key differentiator from the corresponding carboxylic acid (CAS 2703774-76-7) and alcohol (CAS 2731008-07-2) derivatives. The aldehyde group uniquely enables reductive amination with primary and secondary amines under mild conditions (NaBH₃CN or NaBH(OAc)₃, room temperature), yielding secondary and tertiary amine products that are inaccessible via direct coupling of the acid . This distinct reactivity profile has been exploited in medicinal chemistry campaigns to rapidly generate diverse amine-containing compound libraries for biological screening.

Synthetic Chemistry Building Block Versatility Parallel Synthesis

Predicted pKa and Hydrogen Bonding Capacity: Impact on Pharmacokinetics and Formulation

The target compound contains no acidic protons on the pyrazole N1 (ethyl-substituted), resulting in a predicted pKa profile that differs from the unsubstituted (N–H) analog. The N–H pyrano[4,3-c]pyrazole has a predicted pKa of ~11.70 , conferring significant acidity that can lead to ionization at physiological pH and negatively impact membrane permeability. By contrast, the N1-ethyl substitution eliminates this acidic site, reducing the compound's ionization potential and hydrogen-bond donor count by one, which is predicted to improve passive membrane permeability as estimated by the Rule-of-Five and related drug-likeness metrics.

ADME Prediction Drug-like Properties Formulation Development

Optimal Research and Industrial Application Scenarios for 1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde


Focused Library Synthesis Targeting Sigma-1 Receptor Modulators for CNS Disorders

The pyrano[4,3-c]pyrazole scaffold has demonstrated high-affinity sigma-1 receptor binding in spirocyclic analogs (Kᵢ values in the low nanomolar range [1]). The target compound's 3-carbaldehyde group can be used to introduce diverse amine side chains via reductive amination, enabling systematic exploration of the sigma-1 pharmacophore as described in the Evidence Guide above. This approach is directly relevant to drug discovery programs for neuropathic pain, major depressive disorder, and amyotrophic lateral sclerosis (ALS), where sigma-1 receptor modulation has shown clinical promise.

Synthesis of Pyrano[4,3-c]pyrazole-Based Anti-Inflammatory Agents via Knoevenagel Condensation

Benzylidene-substituted pyrano[4,3-c]pyrazoles are claimed to possess useful anti-inflammatory activity [1]. Knoevenagel condensation between the target compound's aldehyde and appropriate active methylene compounds (e.g., malononitrile, Meldrum's acid, or barbituric acid derivatives) provides a direct route to α,β-unsaturated carbonyl derivatives with potential COX-2 or 5-LOX inhibitory activity. The N1-ethyl substitution differentiates the resulting products from N1-methyl or N1–H analogs in terms of lipophilicity and target binding.

Development of Dual EGFR/VEGFR Kinase Inhibitors for Oncology

Pyrano[4,3-c]pyrazole derivatives have been explored as EGFR and VEGFR-2 dual tyrosine kinase inhibitors, with some compounds achieving IC₅₀ values of 0.06 μM against EGFR [1]. The aldehyde handle on the target compound permits the construction of Schiff base derivatives with substituted anilines bearing urea or thiourea moieties, a structural motif commonly exploited in kinase inhibitor design. The ethyl substitution at N1 further provides a modest increase in steric bulk that may enhance kinase selectivity compared to smaller N1-substituents.

Quote Request

Request a Quote for 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.